

Mitiperstat (AZD4831): A Deep Dive into Target Engagement and Pharmacodynamics

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Compound of Interest

Compound Name: *Mitiperstat*

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This technical guide provides a comprehensive overview of the target engagement and pharmacodynamic profile of **Mitiperstat** (AZD4831), an irreversible inhibitor of myeloperoxidase (MPO). **Mitiperstat** was developed to address diseases driven by inflammation and oxidative stress, primarily focusing on heart failure with preserved ejection fraction (HFpEF), chronic obstructive pulmonary disease (COPD), and non-alcoholic steatohepatitis (NASH). This document details the mechanism of action, experimental validation, and clinical pharmacodynamic findings, offering valuable insights for researchers in cardiovascular and inflammatory diseases.

Core Mechanism of Action: Irreversible MPO Inhibition

Mitiperstat is a potent and selective irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1][2] Upon neutrophil activation during inflammatory processes, MPO is released and catalyzes the formation of potent reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3] These ROS contribute to oxidative stress, leading to tissue damage, endothelial dysfunction, and fibrosis, which are key pathological features in various cardiovascular and inflammatory diseases.[3][4]

Mitiperstat acts as a mechanism-based inhibitor, meaning it is a substrate for MPO and, in the process of being metabolized, forms a covalent bond with the heme prosthetic group of the enzyme, rendering it permanently inactive.[5][6] This irreversible inhibition of MPO is central to its therapeutic rationale, aiming to reduce the downstream cascade of oxidative stress and inflammation.[4]

Quantitative Assessment of Mitiperstat's Potency and Selectivity

The inhibitory activity of **Mitiperstat** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of **Mitiperstat**

Parameter	Value	Species	Assay Type	Reference
MPO IC ₅₀	1.5 nM	Human	Purified Enzyme Assay	[7]
TPO IC ₅₀	0.69 µM	Human	Purified Enzyme Assay	[7]
CYP3A4 IC ₅₀	6 µM	Human	In Vitro Assay	[7]

IC₅₀: Half-maximal inhibitory concentration; MPO: Myeloperoxidase; TPO: Thyroid Peroxidase; CYP3A4: Cytochrome P450 3A4.

Table 2: Pharmacokinetic Parameters of **Mitiperstat** in Humans (Single Ascending Dose in Healthy Volunteers)

Dose	C _{max} (nmol/L)	T _{max} (h)	AUC (nmol·h/L)	t _{1/2} (h)	Reference
5 mg	29.7	1.5	618	50.2	[1][5][6]
15 mg	88.1	1.5	2130	54.5	[1][5][6]
45 mg	295	1.5	7710	57.8	[1][5][6]
135 mg	918	2.0	26800	-	[1][5][6]
405 mg	2450	2.0	81100	-	[1][5][6]

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life.

Table 3: Pharmacokinetic Parameters of **Mitiperstat** in Humans (Multiple Ascending Dose in Healthy Volunteers - 10 days)

Dose	C _{max,ss} (nmol/L)	Trough _{ss} (nmol/L)	AUC _{τ,ss} (nmol·h/L)	t _{1/2} (h)	Reference
2.5 mg	56.7	30.0	973	53.0	[8]
5 mg	114	57.6	2010	55.4	[8]
10 mg	231	115	4050	57.8	[8]

C_{max,ss}: Steady-state maximum plasma concentration; Trough_{ss}: Steady-state trough plasma concentration; AUC_{τ,ss}: Steady-state area under the curve over a dosing interval.

Table 4: Pharmacodynamic Effect of **Mitiperstat** on MPO Activity in Clinical Trials

Trial	Dose	Population	MPO Activity Reduction (Placebo-Adjusted)	Reference
SATELLITE (Phase 2a)	5 mg daily for 90 days	HFpEF Patients	75% (95% CI: 48, 88)	[9][10]

HFpEF: Heart Failure with Preserved Ejection Fraction.

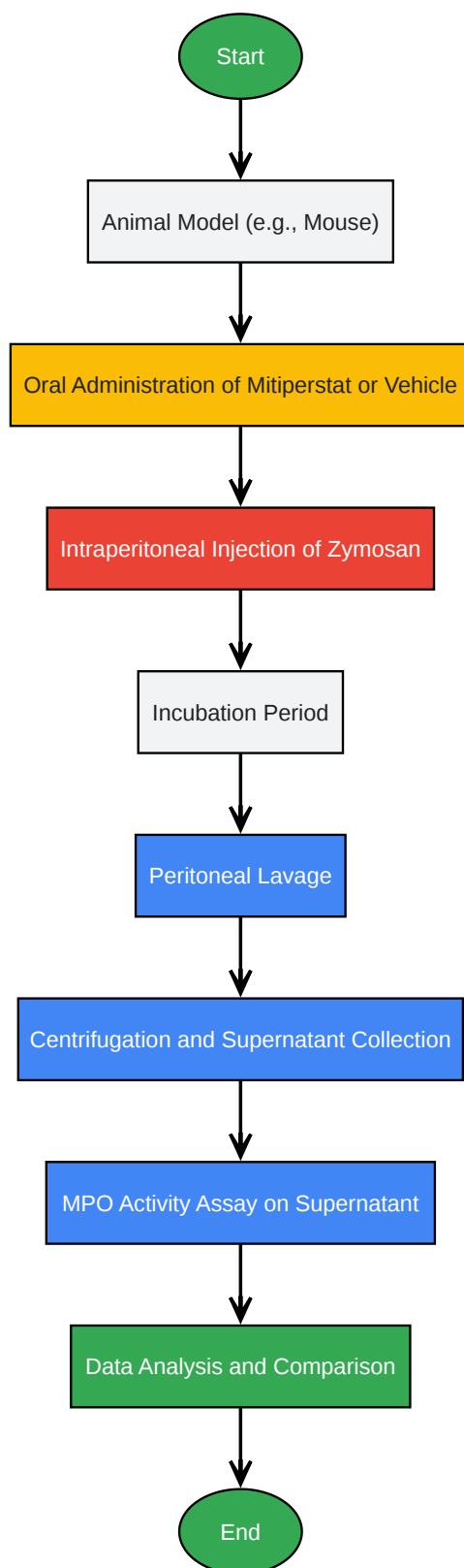
Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams were generated using Graphviz (DOT language).

Signaling Pathway of MPO-Mediated Oxidative Stress and Mitiperstat's Point of Intervention

Caption: MPO-mediated oxidative stress pathway and **Mitiperstat**'s inhibitory action.

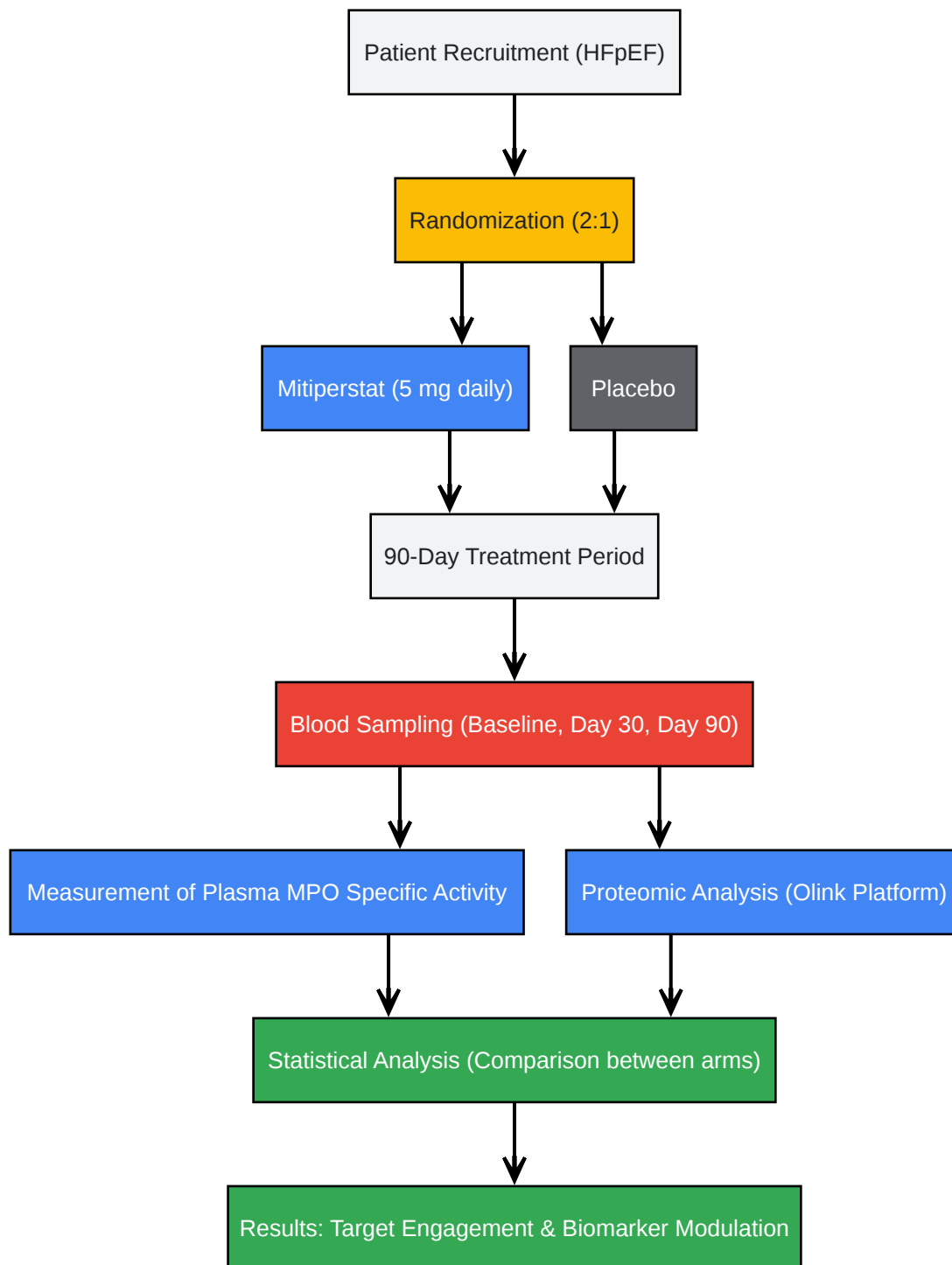
Experimental Workflow for In Vivo Assessment of MPO Inhibition using Zymosan-Induced Peritonitis Model



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Caption: Workflow for zymosan-induced peritonitis model to assess MPO inhibition.

Logical Workflow for Clinical Pharmacodynamic Assessment in the SATELLITE Trial



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Caption: Pharmacodynamic assessment workflow in the SATELLITE clinical trial.

Detailed Experimental Protocols

In Vitro MPO Inhibition Assay (Chemiluminescent)

This protocol is a representative method for determining the in vitro potency of MPO inhibitors.

- Principle: The assay measures the MPO-catalyzed oxidation of a luminogenic substrate in the presence of hydrogen peroxide. Inhibition of this reaction by a compound results in a decrease in the chemiluminescent signal.
- Materials:
 - Human myeloperoxidase (purified enzyme)
 - Luminol (chemiluminescent substrate)
 - Hydrogen peroxide (H₂O₂)
 - **Mitiperstat** (or other test compounds)
 - Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
 - 96-well white microplates
 - Luminometer
- Procedure:
 - Prepare serial dilutions of **Mitiperstat** in the assay buffer.
 - In a 96-well plate, add the MPO enzyme to each well.
 - Add the different concentrations of **Mitiperstat** or vehicle control to the wells and incubate for a pre-determined time to allow for inhibitor binding.
 - Initiate the reaction by adding a solution containing luminol and hydrogen peroxide.
 - Immediately measure the chemiluminescence using a luminometer.

- Calculate the percentage of inhibition for each **Mitiperstat** concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Zymosan-Induced Peritonitis in Mice

This in vivo model is used to assess the ability of a compound to inhibit MPO activity in an inflammatory setting.[\[11\]](#)[\[12\]](#)

- Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces an acute inflammatory response characterized by the recruitment of neutrophils into the peritoneal cavity and the subsequent release of MPO.
- Materials:
 - BALB/c mice (or other appropriate strain)
 - Zymosan A from *Saccharomyces cerevisiae*
 - **Mitiperstat** (formulated for oral administration)
 - Sterile saline
 - Peritoneal lavage buffer (e.g., PBS with EDTA)
- Procedure:
 - Administer **Mitiperstat** (e.g., 0.01-10 µmol/kg) or vehicle orally to the mice.[\[7\]](#)
 - After a specified time (e.g., 2 hours), inject a sterile suspension of zymosan (e.g., 1 mg in saline) into the peritoneal cavity of each mouse.[\[11\]](#)[\[12\]](#)
 - After a further incubation period (e.g., 2-4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer.[\[11\]](#)
[\[13\]](#)
 - Collect the peritoneal lavage fluid and centrifuge to pellet the cells.

- Measure the MPO activity in the cell-free supernatant using a suitable assay (e.g., colorimetric or chemiluminescent).
- Compare the MPO activity in the lavage fluid from **Mitiperstat**-treated mice to that of vehicle-treated mice to determine the in vivo inhibition of MPO.

Measurement of Plasma MPO Specific Activity in Clinical Trials

This protocol outlines the general steps for assessing the pharmacodynamic effect of **Mitiperstat** in human subjects.

- Principle: The MPO activity in plasma samples from patients is measured to determine the extent of target engagement by **Mitiperstat**.
- Procedure:
 - Collect whole blood samples from patients at baseline and at specified time points during treatment with **Mitiperstat** or placebo.
 - Process the blood samples to obtain plasma.
 - Measure the total MPO protein concentration in the plasma using an immunoassay (e.g., ELISA).
 - Measure the MPO enzymatic activity in the plasma using a colorimetric or fluorometric assay.
 - Calculate the MPO specific activity by dividing the enzymatic activity by the total MPO protein concentration.
 - Compare the change in MPO specific activity from baseline between the **Mitiperstat** and placebo groups to determine the placebo-adjusted reduction in MPO activity.

Downstream Pharmacodynamic Effects: Insights from Proteomics

Proteomic analyses from the SATELLITE and ENDEAVOR trials have provided valuable insights into the broader pharmacodynamic effects of **Mitiperstat** beyond direct MPO inhibition. [14][15] In the SATELLITE trial, a proteomic analysis using the Olink platform on plasma samples from HFpEF patients treated with **Mitiperstat** or placebo was conducted.[15] This analysis revealed that **Mitiperstat** treatment led to the downregulation of several protein biomarkers associated with inflammation, fibrosis, and cardiac hypertrophy.[15]

A subsequent proteomics substudy of the ENDEAVOR trial, which also utilized the Olink platform to measure approximately 2,824 proteins, suggested that **Mitiperstat** may reduce monocyte activation by decreasing mitochondrial stress.[14] This finding provides a potential mechanistic link between MPO inhibition and the observed, albeit not statistically significant, trend toward a reduction in heart failure hospitalizations.[14]

Conclusion

Mitiperstat is a potent, selective, and irreversible inhibitor of myeloperoxidase that has demonstrated clear target engagement in both preclinical models and clinical trials in patient populations. The pharmacodynamic effect of **Mitiperstat** is characterized by a significant reduction in MPO activity. While the clinical development of **Mitiperstat** for its initial indications has been discontinued due to a lack of efficacy on primary clinical endpoints, the comprehensive dataset on its target engagement and pharmacodynamic profile provides a valuable foundation for future research into the role of MPO in various inflammatory and cardiovascular diseases. The detailed methodologies and quantitative data presented in this guide can serve as a useful resource for scientists and researchers working in this field.

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